3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide
Description
3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide is an organic compound characterized by the presence of a benzylsulfanyl group attached to a diphenylprop-2-enamide backbone
Properties
CAS No. |
91735-94-3 |
|---|---|
Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-benzylsulfanyl-N,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C22H19NOS/c24-22(23-20-14-8-3-9-15-20)16-21(19-12-6-2-7-13-19)25-17-18-10-4-1-5-11-18/h1-16H,17H2,(H,23,24) |
InChI Key |
HZLBELPLHNYTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide typically involves the reaction of benzyl mercaptan with N,3-diphenylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors or proteins, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylsulfanyl)-N-(chloroacetyl)valine
- S-Benzyl-L-cysteine
- Benzimidazole derivatives
Uniqueness
3-(Benzylsulfanyl)-N,3-diphenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group and diphenylprop-2-enamide backbone provide a versatile platform for further functionalization and exploration in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
